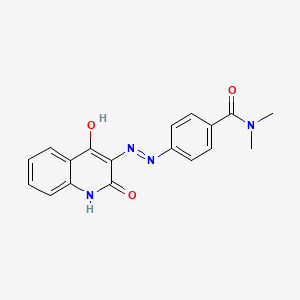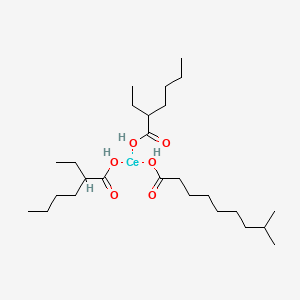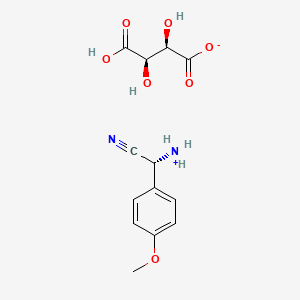
4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide is a synthetic organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dihydroxyquinoline. This involves treating 2,4-dihydroxyquinoline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylbenzamide in an alkaline medium to form the azo compound. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps remain the same, but the reaction conditions are optimized for efficiency and yield. This includes precise control of temperature, pH, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo group, which can bind to various biological molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide depends on its specific application:
Biological Staining: The azo group can form stable complexes with biological molecules, allowing for visualization under a microscope.
Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2,4-Dihydroxy-3-quinolinyl)azo]-benzenesulfonic acid monosodium salt: Another azo compound with similar structural features but different functional groups.
2,4-Dihydroxyquinoline: The parent compound used in the synthesis of 4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6300-34-1 |
|---|---|
Molekularformel |
C18H16N4O3 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C18H16N4O3/c1-22(2)18(25)11-7-9-12(10-8-11)20-21-15-16(23)13-5-3-4-6-14(13)19-17(15)24/h3-10H,1-2H3,(H2,19,23,24) |
InChI-Schlüssel |
SPTQSDYRXKGNOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)

![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)
![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)



![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)



